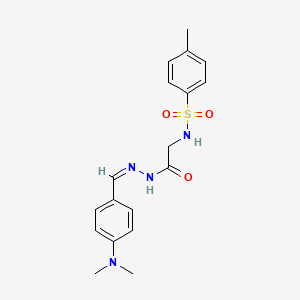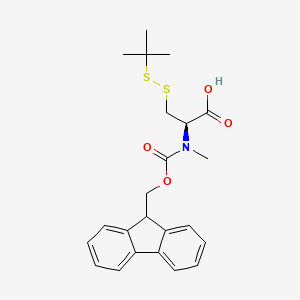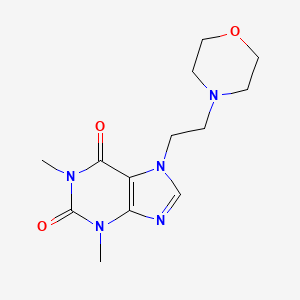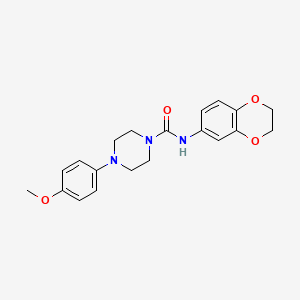
N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, also known as HENAO, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Ni(II) Complexes with Schiff Base Ligands
Ni(II) complexes, including [Ni(HL1)2(OAc)2] and [Ni(L2)2], incorporating ligands such as HL1 and HL2, which are related to the chemical structure of interest, have been synthesized and characterized. These complexes are significant for their interaction with biological macromolecules and cancer cells, exhibiting notable cytotoxicities against various cell lines. The study highlights the potential of these complexes in antitumor applications (Yu et al., 2017).
Reaction of Naphthalene-2,3-dicarbaldehyde with Cyanide
The reaction of naphthalene-2,3-dicarbaldehyde (NDA), which shares a structural relation with the compound , with cyanide, produces unique crystalline products. This study contributes to the understanding of the fluorescent detection of amino acids and the oxidative condensation process in organic chemistry (McGill et al., 2005).
Oxidation of Toluene and Ethylbenzene
The oxidation of toluene and ethylbenzene by naphthalene dioxygenase, related to the compound's structural framework, reveals insights into benzylic monooxygenation and dioxygen-dependent alcohol oxidation. This study enhances the understanding of biochemical reactions and enzymatic processes (Lee & Gibson, 1996).
Anionic Polymerization of Isocyanates
Anionic polymerization of isocyanates, involving sodium naphthalenide as an initiator, underscores the importance of such chemical structures in polymer science. This research provides insight into the synthesis and properties of polyisocyanates, which are relevant in materials science (Shin et al., 2001).
MgCl2 Catalyzed Synthesis of Naphthalene Derivatives
The MgCl2-catalyzed synthesis of naphthalene derivatives, structurally related to the compound , showcases an eco-friendly method in organic synthesis. This research contributes to the development of green chemistry practices (Fu et al., 2016).
Computational and Pharmacological Evaluation of Heterocyclic Derivatives
Computational and pharmacological evaluation of heterocyclic derivatives, including naphthalene-based compounds, explores their potential in toxicity assessment, tumor inhibition, and analgesic actions. This study provides valuable insights into drug discovery and medicinal chemistry (Faheem, 2018).
Thermolysis of N-arylnicotinamide Oximes
The thermolysis of N-arylnicotinamide oximes, producing benzimidazoles and other products, reveals the thermal behavior of naphthalene-related compounds. This research is crucial for understanding reaction mechanisms and material stability (Gaber et al., 2012).
Propiedades
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-9-16(21-25-11)20-18(24)17(23)19-10-15(22)14-8-4-6-12-5-2-3-7-13(12)14/h2-9,15,22H,10H2,1H3,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBDBGHAMUWYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dichlorophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2757983.png)

![3-(4-Chlorophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2757985.png)
![3-[(2-chlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2757986.png)
![7-Fluoro-3-[[1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2757990.png)

![5-(2-Chloro-6-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid](/img/structure/B2757994.png)

![3-methyl-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2757998.png)




